molecular formula C13H18ClFN2O2 B14767315 Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride

Cat. No.: B14767315
M. Wt: 288.74 g/mol
InChI Key: ZKCOORKLTLUZCC-UHFFFAOYSA-N
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Description

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group, a fluorine atom, and a carbamate moiety attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, typically using benzyl chloride or benzyl bromide.

    Formation of the Carbamate Moiety: The carbamate group is introduced by reacting the intermediate with an appropriate isocyanate or carbamoyl chloride.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride or benzyl bromide in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carbamate moiety play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((3S,4S)-4-fluoropiperidin-4-yl)carbamate
  • Benzyl ((3S,4S)-3-chloropiperidin-4-yl)carbamate
  • Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate

Uniqueness

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18ClFN2O2

Molecular Weight

288.74 g/mol

IUPAC Name

benzyl N-(3-fluoropiperidin-4-yl)carbamate;hydrochloride

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H

InChI Key

ZKCOORKLTLUZCC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F.Cl

Origin of Product

United States

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